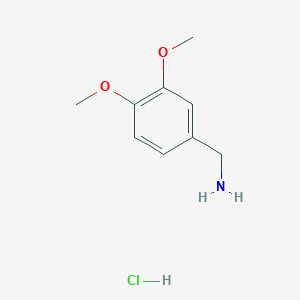
3,4-Difluor-2-methylbrombenzol
Übersicht
Beschreibung
6-Bromo-2,3-difluorotoluene: is an organic compound with the molecular formula C7H5BrF2 and a molecular weight of 207.02 g/mol . It is primarily used as a building block in organic synthesis due to its unique structure, which includes a methyl group, two fluorine atoms, and a bromine atom attached to a benzene ring. This compound is also known by other names such as 1-bromo-3,4-difluoro-2-methylbenzene .
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: The presence of fluorine atoms can influence the biological activity of derived molecules, potentially enhancing metabolic stability, improving membrane permeability, and modulating protein-ligand interactions. This makes it a candidate for drug development, although further research is needed.
Industry: The compound is used in the synthesis of agricultural chemicals and other industrial applications .
Wirkmechanismus
Pharmacokinetics
, which could impact its bioavailability.
Action Environment
The action, efficacy, and stability of 3,4-Difluoro-2-methylbromobenzene can be influenced by various environmental factors. For example, certain conditions such as temperature and pH may affect the rate and outcome of the reactions it is involved in . .
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Difluoro-2-methylbromobenzene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to 3,4-Difluoro-2-methylbromobenzene can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3,4-Difluoro-2-methylbromobenzene can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . High doses of 3,4-Difluoro-2-methylbromobenzene can also result in toxic or adverse effects, including cellular damage and apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-difluorotoluene typically involves the bromination of 1,2-difluoro-3-methylbenzene. The process includes the following steps:
Reactants: 1,2-difluoro-3-methylbenzene, bromine, and iron as a catalyst.
Conditions: The reaction is carried out at a temperature below 30°C with ice cooling.
Procedure: Bromine is added dropwise to 1,2-difluoro-3-methylbenzene containing iron. The mixture is stirred at room temperature overnight. The product is then extracted using diethyl ether and purified.
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is manufactured and shipped according to standard practices for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2,3-difluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are not detailed.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: Reagents like potassium permanganate or hydrogen gas may be used.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions may yield compounds with different functional groups replacing the bromine atom .
Vergleich Mit ähnlichen Verbindungen
3,4-Difluorobenzyl bromide: Similar structure but with a bromomethyl group instead of a bromine atom.
1,2-Difluoro-3-methylbenzene: The precursor in the synthesis of 6-Bromo-2,3-difluorotoluene.
Eigenschaften
IUPAC Name |
1-bromo-3,4-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTCBTSPHSNDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478306 | |
| Record name | 3,4-difluoro-2-methylbromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847502-81-2 | |
| Record name | 3,4-difluoro-2-methylbromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 847502-81-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)

